Cas no 324052-31-5 (5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol)

5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol structure
324052-31-5 structure
Product Name:5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
CAS No:324052-31-5
MF:C11H9N3O2S
MW:247.273060560226
CID:3057667
PubChem ID:764369
Update Time:2025-07-22

5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
    • EN300-110612
    • G34323
    • F0311-0737
    • AKOS000268556
    • AB00095423-01
    • 5-furan-2-yl-4-furan-2-ylmethyl-4h-[1,2,4]-triazole-3-thiol
    • AG-690/12088152
    • 5-(furan-2-yl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazole-3-thiol
    • 5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazole-3-thiol
    • Oprea1_029463
    • CS-0222188
    • 3-(furan-2-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
    • ZMA05231
    • 5-(2-furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl hydrosulfide
    • 324052-31-5
    • MDL: MFCD01166545
    • Inchi: 1S/C11H9N3O2S/c17-11-13-12-10(9-4-2-6-16-9)14(11)7-8-3-1-5-15-8/h1-6H,7H2,(H,13,17)
    • InChI Key: FNEXVRSIDFIWBL-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(C2=CC=CO2)N1CC1=CC=CO1

Computed Properties

  • Exact Mass: 247.04154771Da
  • Monoisotopic Mass: 247.04154771Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 86Ų

5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Pricemore >>

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Additional information on 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Introduction to 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 324052-31-5)

5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the triazole class, which is well-known for its broad spectrum of applications in medicinal chemistry. The presence of furan and thiol functional groups in its molecular structure enhances its reactivity and makes it a valuable scaffold for drug discovery.

The chemical structure of 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 324052-31-5) consists of a central triazole ring substituted with a furan moiety at the 5-position and a furan methyl group at the 4-position. The thiol group at the 3-position further contributes to its chemical versatility, enabling various post-synthetic modifications. This arrangement not only imparts stability to the molecule but also allows for interactions with biological targets, making it a promising candidate for further investigation.

In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways associated with inflammation, infection, and cancer. The triazole scaffold has been extensively studied for its ability to inhibit enzymes such as kinases and phosphodiesterases, which are often overexpressed in pathological conditions. The addition of furan and thiol groups in 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol introduces additional binding pockets that can be exploited to enhance binding affinity and selectivity.

One of the most compelling aspects of this compound is its potential as an anti-inflammatory agent. Inflammatory processes are mediated by various signaling pathways, including those involving cytokines and chemokines. Studies have shown that triazole derivatives can interact with these pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the thiol group in 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol further enhances its ability to modulate these pathways by forming disulfide bonds with target proteins.

Additionally, this compound has shown promise as an antimicrobial agent. Microbial infections remain a significant global health challenge, and the development of new antibiotics is crucial to address emerging resistant strains. The structural features of 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol make it capable of disrupting microbial cell wall synthesis and membrane integrity. This mechanism of action is particularly attractive because it offers a novel approach to combat infections caused by multidrug-resistant bacteria.

The synthesis of 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves a multi-step process that requires careful optimization to ensure high yield and purity. The reaction typically begins with the condensation of furan derivatives with guanidine derivatives under acidic conditions to form the triazole core. Subsequent functionalization with furan methyl groups and thiol introduction completes the molecular structure. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and reduce byproduct formation.

In terms of pharmacokinetic properties, 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibits favorable solubility characteristics due to the polar thiol group and furan moieties. This solubility profile is advantageous for formulation development and ensures better bioavailability upon administration. Preclinical studies have demonstrated that this compound can be effectively absorbed after oral or intravenous delivery, suggesting its potential for therapeutic use.

The safety profile of 5-(furan-2-ylyl)-4(furan - 20 methyl) - 41 H - 12 ,42 triazole - 31 thiol is still under investigation; however preliminary toxicity studies indicate that it exhibits low acute toxicity at tested doses. This makes it a promising candidate for further development into a drug candidate without significant safety concerns. Long-term studies are necessary to assess potential chronic toxicity effects and to evaluate its metabolic stability in vivo.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 5(fura n - 22 yl) - 44(fura n -22 ylm ethy l) - 41 H -12 ,42 triazole -31thio l with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have identified potential binding interactions between this compound and various therapeutic targets including kinases involved in cancer progression; COX enzymes responsible for inflammation;and microbial enzymes essential for bacterial survival . These computational findings provide strong evidence supporting further experimental validation.

The future direction sfor research on CAS No .32405 231 -51 include exploring its efficacy against specific diseases through preclinical animal models ; optimizing synthetic routes for large-scale production;and investigating possible drug-drug interactions . Additionally , exploring derivative swith modified functional groups could lead t o compounds wit h enhanced potency or selectivity . The integration o f machine learning algorithms into drug discovery pipelines will acceler ate t he identification o f lead compounds based on structural features similar t o those o f successful drugs .

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